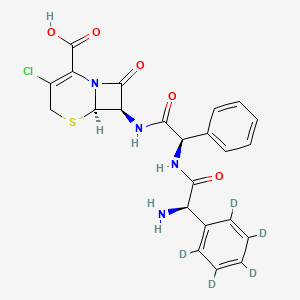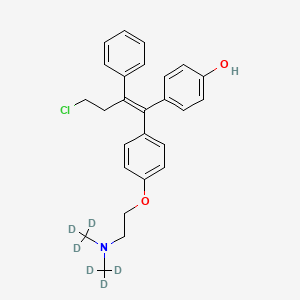
(E/Z)-4-Hydroxy Toremifene-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-4-Hydroxy Toremifene-d6 is a deuterium-labeled derivative of Toremifene, a second-generation selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling is significant as it helps in tracing and quantifying the compound during various experimental procedures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4-Hydroxy Toremifene-d6 involves the incorporation of deuterium atoms into the Toremifene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the deuterium-labeled compound. The production process is carefully monitored to maintain the integrity of the deuterium labeling.
化学反応の分析
Types of Reactions
(E/Z)-4-Hydroxy Toremifene-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
科学的研究の応用
(E/Z)-4-Hydroxy Toremifene-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the interaction of Toremifene with estrogen receptors.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Toremifene in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of oncology.
作用機序
The mechanism of action of (E/Z)-4-Hydroxy Toremifene-d6 involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This modulation can either mimic or block the effects of estrogen, depending on the tissue type. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling.
類似化合物との比較
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.
Fulvestrant: An estrogen receptor antagonist used in hormone therapy for breast cancer.
Uniqueness
(E/Z)-4-Hydroxy Toremifene-d6 is unique due to its deuterium labeling, which provides advantages in tracing and quantification during research studies. This labeling can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in scientific research.
特性
分子式 |
C26H28ClNO2 |
|---|---|
分子量 |
428.0 g/mol |
IUPAC名 |
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |
InChIキー |
OIUCUUXSMIJSEB-GRFQKSJKSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O)C([2H])([2H])[2H] |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


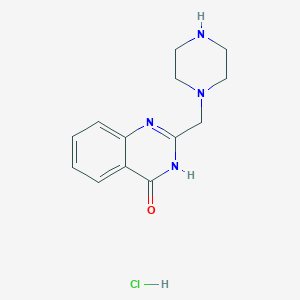
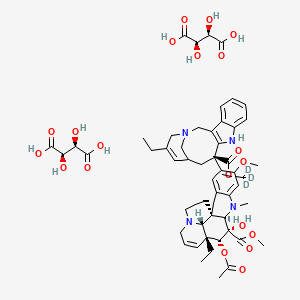
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
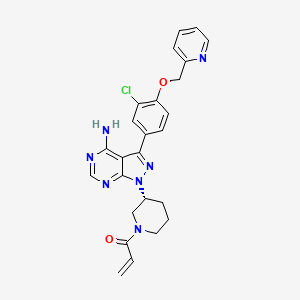
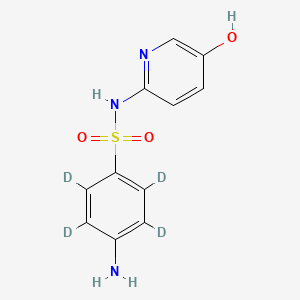
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
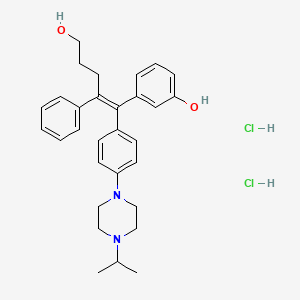
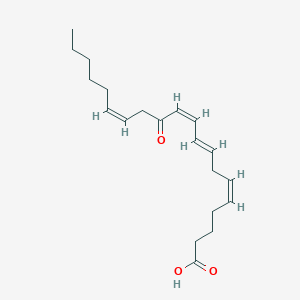
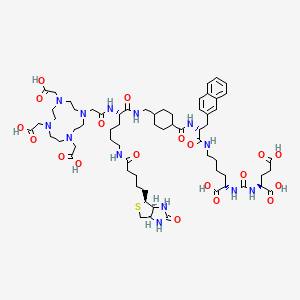
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
